5-methyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-3-carboxamide
Overview
Description
5-methyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an oxazole ring, a carboxamide group, and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Branched Alkyl Chain: The branched alkyl chain is introduced through an alkylation reaction, where an alkyl halide reacts with the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
5-methyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The oxazole ring and carboxamide group play crucial roles in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline: This compound shares a similar branched alkyl chain but differs in the presence of a methoxy group and an aniline moiety.
2-ethoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide: This compound has an ethoxy group and a sulfonamide moiety, making it structurally similar but functionally different.
Uniqueness
5-methyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of the oxazole ring and the specific arrangement of functional groups
Properties
IUPAC Name |
5-methyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-9-7-10(15-17-9)11(16)14-13(5,6)8-12(2,3)4/h7H,8H2,1-6H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLXZTDWPKOMPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(C)(C)CC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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